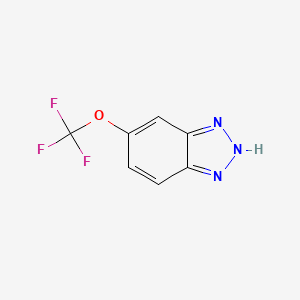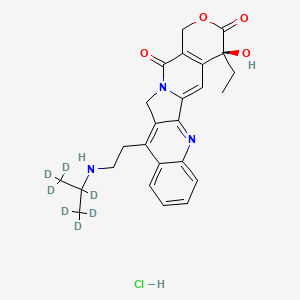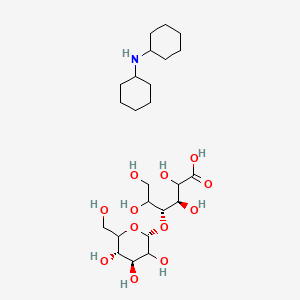
Eupatorin-d3 5-Methyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eupatorin-d3 5-Methyl Ether is a biochemical compound with the molecular formula C19H15D3O7 and a molecular weight of 361.36 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound has been the subject of numerous studies due to its potential therapeutic and environmental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eupatorin-d3 5-Methyl Ether involves several steps, including the methylation of eupatorin. The reaction conditions typically require the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or methanol at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Eupatorin-d3 5-Methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Eupatorin-d3 5-Methyl Ether has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products
Wirkmechanismus
The mechanism of action of Eupatorin-d3 5-Methyl Ether involves its interaction with various molecular targets and pathways. It has been shown to exhibit strong anticancer and anti-inflammatory activities by modulating specific signaling pathways and molecular targets . The compound’s effects are mediated through its ability to inhibit certain enzymes and proteins involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eupatorin: The parent compound of Eupatorin-d3 5-Methyl Ether, known for its biological activities.
5-Methyl Ether Derivatives: Other derivatives with similar structures and properties.
Uniqueness
This compound is unique due to its specific deuterium labeling, which makes it particularly useful in proteomics research. This labeling allows for precise tracking and analysis of the compound in various biological systems .
Eigenschaften
CAS-Nummer |
1346599-39-0 |
|---|---|
Molekularformel |
C19H18O7 |
Molekulargewicht |
361.364 |
IUPAC-Name |
2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3/i1D3 |
InChI-Schlüssel |
LYLDPYNWDVVPIQ-FIBGUPNXSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O |
Synonyme |
2-[3-Hydroxy-4-(methoxy-d3)phenyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one; 3’-Hydroxy-4’,5,6,7-tetramethoxyflavone-d3; 3’-Hydroxy-5,6,7,4’-_x000B_tetramethoxyflavone-d3; DR 33-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


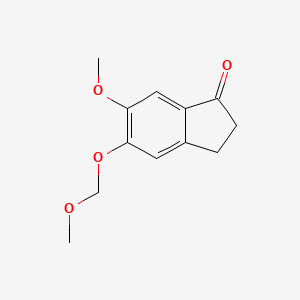
![D-[1-2H]Mannose](/img/structure/B583905.png)

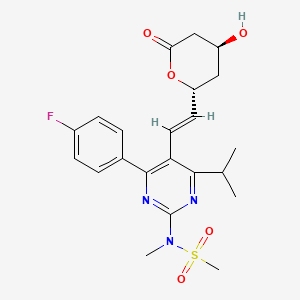
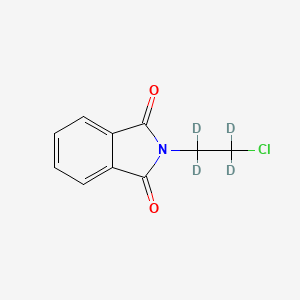

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)



